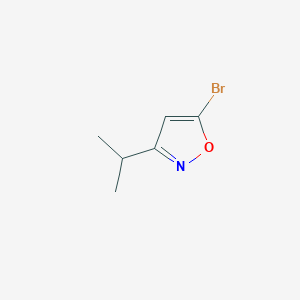

5-Bromo-3-propan-2-yl-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

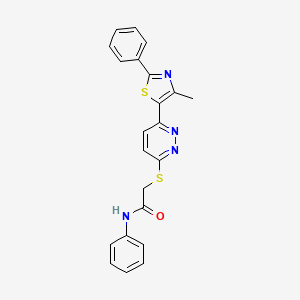

5-Bromo-3-propan-2-yl-1,2-oxazole is a chemical compound with the CAS Number: 1780188-72-8 . It has a molecular weight of 190.04 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 5-Bromo-3-propan-2-yl-1,2-oxazole, can be achieved through various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-propan-2-yl-1,2-oxazole can be represented by the InChI Code: 1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 .Chemical Reactions Analysis

5-Bromo-3-propan-2-yl-1,2-oxazole can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed direct arylation and alkenylation of oxazoles . It can also participate in a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines .Physical And Chemical Properties Analysis

5-Bromo-3-propan-2-yl-1,2-oxazole is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

- Antifungal Activity : Although not effective against Candida species, 5-bromo-3-propan-2-yl-1,2-oxazole has fungicidal activity against certain strains of Candida galibrata .

- Anti-Tubercular Potential : Imidazole-containing compounds, including derivatives of this oxazole, have been evaluated for their anti-tubercular activity. Some of these compounds exhibit potent effects against Mycobacterium tuberculosis .

- Chemical Synthesis : 5-Bromo-3-propan-2-yl-1,2-oxazole serves as an important intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuff production .

Medicinal Chemistry and Drug Development

Organic Synthesis and Intermediates

Safety and Hazards

Mechanism of Action

Target of Action

Brominated compounds and oxazoles have been found to interact with a variety of biological targets. For instance, some brominated compounds are known to interact with proteins and enzymes, altering their function . Oxazoles, on the other hand, have been found to interact with various receptors and enzymes, including those involved in bacterial cell wall synthesis .

Mode of Action

The mode of action of brominated compounds and oxazoles can vary greatly depending on the specific compound and its targets. Generally, these compounds can alter the function of their targets, leading to changes in cellular processes .

Biochemical Pathways

Brominated compounds and oxazoles can affect various biochemical pathways. For example, some brominated compounds can inhibit the action of enzymes, disrupting metabolic pathways . Oxazoles have been found to inhibit bacterial cell wall synthesis, affecting the survival of bacteria .

Pharmacokinetics

The ADME properties of brominated compounds and oxazoles can vary. Factors such as the compound’s size, polarity, and functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of brominated compounds and oxazoles can include changes in cellular function, cell death, or inhibition of bacterial growth .

Action Environment

The action, efficacy, and stability of brominated compounds and oxazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

5-bromo-3-propan-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIAPUUZPAHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)

![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)

![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)